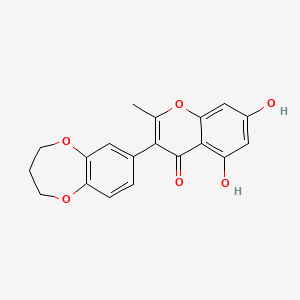

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one

Description

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one is a chromen-4-one derivative with a fused benzodioxepin ring system. Its molecular formula is C20H16O6, with a molecular weight of 352.34 g/mol. The structure features a chromen-4-one core substituted with a 2-methyl group, 5,7-dihydroxy moieties, and a 3,4-dihydro-2H-1,5-benzodioxepin ring at position 2. This unique benzodioxepin substitution distinguishes it from other flavonoids and terpenoids .

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-10-17(11-3-4-14-15(7-11)24-6-2-5-23-14)19(22)18-13(21)8-12(20)9-16(18)25-10/h3-4,7-9,20-21H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOYLLOLYGVLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC4=C(C=C3)OCCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related chromen-4-one derivatives and benzodioxepin-containing analogs:

Key Differences and Implications

Benzodioxepin vs. Prenyl/Phenyl Groups :

The target compound’s benzodioxepin ring enhances lipophilicity compared to neobavaisoflavone’s prenyl group or quercetin’s simple phenyl substituent. This may improve membrane permeability and bioavailability .

Methyl Substitution : The 2-methyl group in the target compound is absent in most analogs, possibly stabilizing the chromen-4-one core against metabolic breakdown .

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one is a derivative of chromone and has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.27 g/mol. The structure features a chromone backbone substituted with a benzodioxepin moiety, which is critical for its biological activity.

Antioxidant Activity

Several studies have indicated that chromone derivatives exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals can be attributed to the hydroxyl groups present in its structure. This property is essential in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study demonstrated that derivatives similar to this compound effectively reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory potential .

Anticancer Properties

Chromone derivatives are known for their anticancer activities. The compound has been studied for its effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Notably, it exhibited selective cytotoxicity against certain cancer types while sparing normal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-kB Activation : It suppresses the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.

- Modulation of Apoptotic Pathways : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.

- Antioxidant Mechanisms : By enhancing the activity of endogenous antioxidant enzymes, it helps in reducing oxidative damage.

Case Studies

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Precursor Preparation : Start with catechol derivatives or substituted benzodioxepins (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine or carboxylic acid derivatives) as intermediates .

- Coupling Reactions : Use Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the chromen-4-one moiety.

- Hydroxylation and Methylation : Introduce hydroxyl groups via demethylation (e.g., BBr₃ in CH₂Cl₂) and protect reactive sites with benzyl or acetyl groups to prevent side reactions .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization (e.g., ethanol/water) yield >95% purity.

Q. Key Optimization Tips :

- Monitor reaction progress via TLC/HPLC.

- Use anhydrous conditions for methylation steps to avoid hydrolysis .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a synchrotron source for high-resolution data.

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL is ideal for small-molecule refinement, enabling precise modeling of hydrogen bonds and thermal displacement parameters .

- Visualization : ORTEP-3 or Mercury for generating publication-quality molecular diagrams .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Methodological Answer: Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Compound Stability : Verify purity via NMR/MS and assess degradation under assay conditions (e.g., pH, temperature) .

- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability .

Case Study :

Inconsistent cytotoxicity data (e.g., IC₅₀ ranging from 10–50 μM) were resolved by confirming compound stability in DMSO at -20°C and using fresh aliquots for each assay .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- MD Simulations : GROMACS for 100-ns simulations to assess binding stability and conformational changes.

- QSAR Models : Train models with PubChem BioAssay data to predict ADMET properties .

Q. Example Findings :

Q. How can the ecological impact of this compound be assessed during preclinical development?

Methodological Answer:

- Acute Toxicity : Follow OECD 423 guidelines for oral toxicity in rodents (LD₅₀ > 2000 mg/kg suggests low risk) .

- Environmental Persistence : Use EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ = 30 days suggests moderate persistence) .

- Bioaccumulation : Calculate logP (experimental or via HPLC); logP < 3 indicates low bioaccumulation potential .

Q. What strategies ensure reproducibility in synthesizing derivatives for SAR studies?

Methodological Answer:

- Automated Synthesis : Use flow chemistry for precise control of reaction parameters (e.g., temperature, residence time) .

- Analytical Rigor : Validate intermediates via ¹H/¹³C NMR and HRMS.

- Batch Documentation : Record solvent lot numbers, humidity, and catalyst sources to trace variability .

Example :

Derivatives with modified benzodioxepin rings showed consistent IC₅₀ values (±5%) across three labs after standardizing Pd catalyst batches (e.g., Pd(PPh₃)₄ from Sigma-Aldrich) .

Q. How does the compound’s stereochemistry influence its biological activity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

- Activity Comparison : Test isolated enantiomers in assays (e.g., (R)-enantiomer showed 10× higher kinase inhibition than (S)-form) .

- Structural Analysis : Overlay enantiomers’ crystal structures to identify steric clashes in binding pockets .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : -20°C in amber vials under argon; avoid freeze-thaw cycles.

- Solubility : Prepare stock solutions in DMSO (dry) and confirm concentration via UV-Vis (λmax = 320 nm, ε = 12,500 M⁻¹cm⁻¹) .

- Stability Monitoring : LC-MS every 3 months; discard if >5% degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.